
5-Chloro-2-(2-pyrazinylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(2-pyrazinylmethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the 5th position and a pyrazinylmethyl group at the 2nd position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-pyrazinylmethyl)aniline typically involves the nucleophilic aromatic substitution of a halogenated arene with an amine. One common method is the reaction of 5-chloro-2-nitroaniline with pyrazine-2-carboxaldehyde under reductive conditions to form the desired product . The reaction conditions often require high temperatures and the presence of a reducing agent such as sodium borohydride or hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-pyrazinylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of new aniline derivatives with different functional groups.
Scientific Research Applications
5-Chloro-2-(2-pyrazinylmethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-pyrazinylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylaniline: Similar in structure but lacks the pyrazinylmethyl group.
5-Chloro-2-methoxyaniline: Contains a methoxy group instead of the pyrazinylmethyl group.
5-Chloro-2-nitroaniline: Contains a nitro group instead of the pyrazinylmethyl group.
Uniqueness
5-Chloro-2-(2-pyrazinylmethyl)aniline is unique due to the presence of the pyrazinylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
CAS No. |
922711-57-7 |
|---|---|
Molecular Formula |
C11H10ClN3 |
Molecular Weight |
219.67 g/mol |
IUPAC Name |
5-chloro-2-(pyrazin-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H10ClN3/c12-9-2-1-8(11(13)6-9)5-10-7-14-3-4-15-10/h1-4,6-7H,5,13H2 |
InChI Key |
FVLXEBYTCYKURU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)CC2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


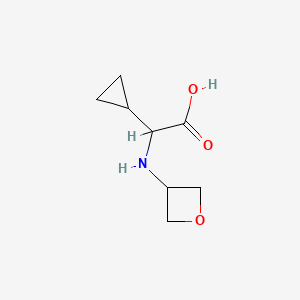
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B12941269.png)

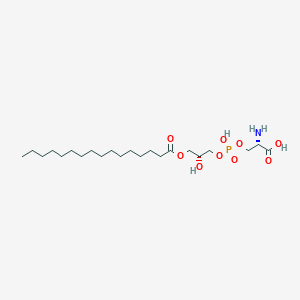
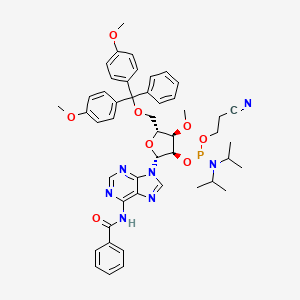
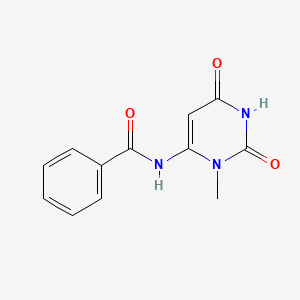
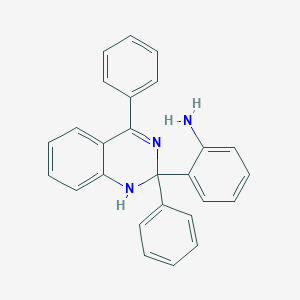

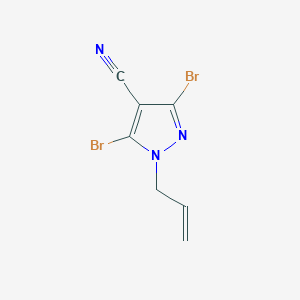

![3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide](/img/structure/B12941314.png)
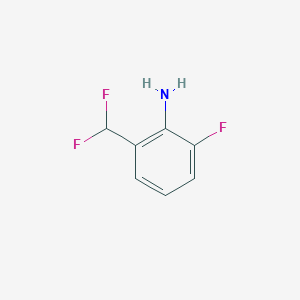
![Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12941340.png)

